Paraxanthine

Übersicht

Beschreibung

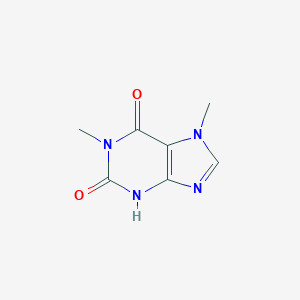

Paraxanthin, auch bekannt als 1,7-Dimethylxanthin, ist ein Metabolit von Koffein und gehört zur Xanthinfamilie der Alkaloide. Es findet sich hauptsächlich im Menschen und anderen Tieren als Ergebnis des Koffein-Stoffwechsels. Paraxanthin ist bekannt für seine stimulierenden Wirkungen auf das zentrale Nervensystem, ähnlich wie Koffein .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Paraxanthin kann durch Methylierung von Guanosin an der 7-Position N und der 1-Position N synthetisiert werden, gefolgt von der Hydrolyse von Glykosylgruppen . Eine andere Methode beinhaltet die Verwendung von mutierten bakteriellen N-Demethylase-Enzymen, um Paraxanthin aus Koffein zu produzieren . Diese Methoden erfordern typischerweise milde Reaktionsbedingungen und sind für die industrielle Produktion geeignet.

Industrielle Produktionsmethoden

Die industrielle Produktion von Paraxanthin beinhaltet oft biokatalytische Prozesse unter Verwendung genetisch modifizierter Bakterien wie Escherichia coli. Diese Bakterien sind so konstruiert, dass sie bestimmte Enzyme exprimieren, die Koffein mit hoher Effizienz in Paraxanthin umwandeln . Diese Methode ist aufgrund ihrer hohen Ausbeute und ihrer umweltfreundlichen Natur vorteilhaft.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Paraxanthine can be synthesized through the methylation of guanosine at the 7-position N and the 1-position N, followed by hydrolysis of glycosyl groups . Another method involves the use of mutant bacterial N-demethylase enzymes to produce this compound from caffeine . These methods typically require mild reaction conditions and are suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes using genetically modified bacteria such as Escherichia coli. These bacteria are engineered to express specific enzymes that convert caffeine into this compound with high efficiency . This method is advantageous due to its high yield and environmentally friendly nature.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Paraxanthin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Paraxanthin kann oxidiert werden, um 1,7-Dimethylurilsäure zu bilden.

Demethylierung: Es kann demethyliert werden, um 7-Methylxanthin und anschließend Xanthin zu bilden.

Substitution: Paraxanthin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Methylgruppen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Paraxanthin verwendet werden, sind Cytochrom-P450-Enzyme für Oxidations- und Demethylierungsprozesse. Diese Reaktionen finden typischerweise unter physiologischen Bedingungen in der Leber statt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Paraxanthin gebildet werden, sind 1,7-Dimethylurilsäure, 7-Methylxanthin und Xanthin .

Wissenschaftliche Forschungsanwendungen

Paraxanthin hat mehrere wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Chemie: Es wird als Modellverbindung verwendet, um den Stoffwechsel von Koffein und anderen Xanthinen zu untersuchen.

Biologie: Paraxanthin wird auf seine Auswirkungen auf zelluläre Prozesse und seine Rolle als Stimulans des zentralen Nervensystems untersucht.

Medizin: Forschungen haben gezeigt, dass Paraxanthin die kognitive Funktion verbessern, das Kurzzeitgedächtnis verbessern und die Aufmerksamkeit aufrechterhalten kann Es wird auch auf seine potenziellen neuroprotektiven Wirkungen und seine Fähigkeit untersucht, Muskelmasse, -kraft und -ausdauer zu erhöhen.

Wirkmechanismus

Paraxanthin übt seine Wirkungen hauptsächlich durch den Antagonismus von Adenosinrezeptoren aus, ähnlich wie Koffein . Es hat eine höhere Affinität für Adenosinrezeptoren A1, A2A und A2B im Vergleich zu Koffein, was zu seinen stärkeren stimulierenden Wirkungen beiträgt . Zusätzlich inhibiert Paraxanthin die Phosphodiesterase-Aktivität, was zu erhöhten cAMP-Spiegeln und einer verstärkten Neurotransmitterfreisetzung führt . Dies führt zu einer verbesserten kognitiven Funktion, erhöhter Wachsamkeit und reduzierter Müdigkeit .

Wissenschaftliche Forschungsanwendungen

Ergogenic Effects in Sports Performance

Paraxanthine has been studied for its potential benefits in enhancing muscle mass, strength, and endurance. A recent study investigated the effects of this compound supplementation on exercise performance in mice. The results indicated significant improvements:

- Muscle Strength : this compound increased forelimb grip strength by 17% and treadmill exercise performance by 39% compared to control groups.

- Muscle Mass : Notable increases were observed in gastrocnemius (14%) and soleus (41%) muscle mass.

- Nitric Oxide Levels : this compound supplementation resulted in a 100% increase in nitric oxide levels, which is crucial for muscle performance and recovery .

Table 1: Summary of Ergogenic Effects

| Parameter | Control Group | This compound Group |

|---|---|---|

| Forelimb Grip Strength (%) | Baseline | +17% |

| Treadmill Performance (%) | Baseline | +39% |

| Gastrocnemius Muscle Mass (%) | Baseline | +14% |

| Soleus Muscle Mass (%) | Baseline | +41% |

| Nitric Oxide Levels (%) | Baseline | +100% |

Cognitive Function Enhancement

This compound has been found to improve cognitive functions, particularly when consumed with caffeine. A study highlighted that ingestion of this compound led to better cognitive performance post-exercise compared to caffeine alone. This suggests that this compound may enhance alertness and mental clarity without the adverse effects commonly associated with caffeine .

Safety Profile Compared to Other Methylxanthines

The safety of this compound has been a subject of investigation, especially in comparison to caffeine. Research indicates that this compound exhibits:

- Lower Toxicity : It shows less toxicity and fewer side effects than caffeine, particularly concerning cardiovascular and gastrointestinal issues.

- Anxiolytic Properties : Unlike caffeine, this compound may possess anxiolytic effects, making it a preferable choice for individuals sensitive to anxiety .

- Reduced Abuse Liability : Studies suggest that this compound has low abuse potential compared to caffeine, which is significant for long-term use .

Table 2: Safety Profile Comparison

| Parameter | Caffeine | This compound |

|---|---|---|

| Toxicity Level | Higher | Lower |

| Cardiovascular Effects | Increased BP | Minimal BP Increase |

| Anxiogenic Effects | Present | Absent |

| Abuse Liability | Moderate | Low |

Case Studies and Clinical Insights

Several studies have documented the effects of this compound in different contexts:

- A clinical trial demonstrated that participants who consumed this compound exhibited improved exercise tolerance and reduced fatigue levels compared to those taking caffeine.

- Another study highlighted the protective effects of this compound on dopaminergic neurons, suggesting its potential role in neuroprotection against degeneration .

Wirkmechanismus

Paraxanthine exerts its effects primarily through the antagonism of adenosine receptors, similar to caffeine . It has a higher affinity for adenosine receptors A1, A2A, and A2B compared to caffeine, which contributes to its stronger stimulant effects . Additionally, this compound inhibits phosphodiesterase activity, leading to increased levels of cyclic AMP and enhanced neurotransmitter release . This results in improved cognitive function, increased alertness, and reduced fatigue .

Vergleich Mit ähnlichen Verbindungen

Paraxanthin ähnelt anderen Xanthinalkaloiden wie Koffein, Theophyllin und Theobromin. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Biologische Aktivität

Paraxanthine, a prominent metabolite of caffeine, has garnered attention for its unique biological activity and potential therapeutic benefits. This article delves into the pharmacological properties, mechanisms of action, and various biological effects of this compound, supported by recent research findings and data.

Overview of this compound

This compound (1,7-dimethylxanthine) is primarily formed in the liver through the demethylation of caffeine by cytochrome P450 enzymes, particularly CYP1A2. It constitutes approximately 80% of caffeine's metabolites in humans and exhibits a longer half-life than caffeine itself .

This compound exerts its effects through several mechanisms:

- Phosphodiesterase Inhibition : this compound selectively inhibits phosphodiesterase 9 (PDE9), which is involved in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound enhances nitric oxide (NO) neurotransmission, leading to increased dopaminergic activity and improved cognitive function .

- Dopaminergic Activity : Research indicates that this compound significantly elevates extracellular dopamine levels in the brain, particularly in the dorsolateral striatum. This effect is more pronounced than that observed with caffeine .

- Cognitive Enhancement : Studies have shown that acute ingestion of this compound can improve memory, attention, and executive function. A single dose of 200 mg has been linked to enhanced cognitive performance in healthy individuals .

Cognitive Function

Recent studies illustrate that this compound administration leads to measurable improvements in cognitive tasks. For example, a randomized controlled trial demonstrated significant enhancements in short-term memory and attention following this compound ingestion compared to placebo .

Physical Performance

A study evaluating the effects of this compound on physical performance found that supplementation resulted in notable increases in muscle mass and strength. Specifically:

- Grip Strength : Increased by 17%

- Treadmill Performance : Improved by 39%

- Muscle Mass : Gastrocnemius and soleus muscles increased by 14% and 41%, respectively .

This suggests that this compound may serve as an effective ergogenic aid for athletes.

Cardiovascular Health

This compound has been shown to positively impact cardiovascular health by increasing nitric oxide levels while reducing triglycerides and total cholesterol. These changes indicate potential benefits for heart health and metabolic profiles .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

- Psychostimulant Profile : this compound's unique profile as a psychostimulant was highlighted in a study where it was shown to have more potent locomotor activating effects compared to caffeine, theophylline, and theobromine .

- Cognitive Enhancements : In trials assessing cognitive function, participants reported improved performance on tasks measuring executive function after consuming this compound .

- Metabolic Studies : Research into the pharmacokinetics of this compound revealed slower absorption rates compared to caffeine but significant metabolic activity following ingestion .

Eigenschaften

IUPAC Name |

1,7-dimethyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNWUDVFRNGTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052281 | |

| Record name | 1,7-Dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faint yellow fine crystals; [MSDSonline], Solid | |

| Record name | 1,7-Dimethylxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paraxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

611-59-6 | |

| Record name | Paraxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | paraxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-1,7-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3565Y41V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paraxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

351 - 352 °C | |

| Record name | Paraxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.